N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
描述
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-25-9-11-27(12-10-25)18(17-7-4-8-26(17)2)14-24-19(28)15-5-3-6-16(13-15)20(21,22)23/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOZYYCIPAEBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Potential Applications
Based on its structural features, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide may have potential applications in:
- Pharmaceutical Research: Due to its complex structure, this compound may be valuable in medicinal chemistry and drug discovery.
- Biological Applications: The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.
- Molecular Interaction Studies: Molecular docking and dynamics simulations could study the interactions of this compound with potential target proteins.
Several compounds share structural similarities with N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methylpiperazin-1-yl)-3-trifluoromethylbenzamide | Similar benzamide core; lacks pyrrole | Potential anticancer activity |
| 4-Methoxy-N-(pyridin-3-yl)benzamide | Contains a pyridine instead of pyrrole | Known for anti-inflammatory effects |
| 3-Trifluoromethyl-N-piperidinylbenzamide | Contains piperidine instead of piperazine | Exhibits neuropharmacological effects |
These compounds highlight the versatility of the benzamide framework and its potential for diverse biological activities. The unique combination of piperazine and pyrrole moieties in N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide may confer distinct properties compared to these analogs, warranting further investigation into its specific mechanisms of action.
相似化合物的比较
Structural Analogues with Piperazine and Benzamide/Benzoyl Moieties
Key Compounds:
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Structure: Contains a 4-chloro-3-(trifluoromethyl)benzoyl group linked to piperazine. Properties: Melting point (MP) = 241–242°C; EI-MS m/z = 530 [M]⁺. The 4-chloro substitution may enhance halogen bonding but reduces solubility compared to the target’s unsubstituted benzamide .
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide () Structure: Shares the 3-(trifluoromethyl)benzamide core and 4-methylpiperazine. Synthesis: Prepared via coupling of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride with 1,2-diamino-3-nitrobenzene.
N-(2,4-dimethylphenyl)-2-(4-propan-2-ylphenyl)-1,3-thiazolidine-3-carboxamide ()
- Structure : Features a thiazolidine-carboxamide scaffold with bulky aryl substituents.
- Comparison : The absence of a piperazine or trifluoromethyl group limits direct structural overlap, but the carboxamide linkage highlights the importance of hydrogen-bonding motifs in target binding .
Data Table: Comparative Properties of Selected Compounds
Key Research Findings
- Role of Trifluoromethyl Group : In compound 8b (), the trifluoromethyl group increases hydrophobicity, which correlates with improved membrane permeability but may reduce aqueous solubility. This trend likely applies to the target compound as well .
- Pyrrole vs. Pyridine : The target’s 1-methylpyrrole moiety may confer stronger π-π stacking than pyridine-containing analogs (e.g., 8b), which could influence binding affinity in aromatic-rich pockets .
常见问题
Q. What synthetic strategies are recommended for constructing the core scaffold of this compound?
The compound’s synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use of coupling agents like HBTU or BOP with EtN in THF to activate carboxylic acids for nucleophilic attack by amines .
- Piperazine functionalization : Alkylation or reductive amination to introduce the 4-methylpiperazine moiety, often under basic conditions (e.g., KCO) .
- Purification : Silica gel column chromatography (e.g., hexane/EtOAc gradients) and recrystallization for intermediates and final products . Key considerations: Optimize reaction time (e.g., 12–24 hours for coupling) and stoichiometric ratios to minimize byproducts.
Q. How can structural confirmation be rigorously validated?
- NMR spectroscopy : Analyze H and C NMR to verify substituent integration and stereochemistry. For example, the trifluoromethyl group ( ~120–125 ppm in C) and pyrrole protons ( 6.2–6.5 ppm in H) should align with expected shifts .
- Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] peak matching theoretical mass) and HRMS for exact mass validation .
- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMF or DMSO for initial dissolution (0.1–1 mM).
- Aqueous stability : Test in PBS (pH 7.4) with <5% degradation over 24 hours at 37°C. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modular substitutions : Replace the trifluoromethyl group with Cl, Br, or CFO to assess electronic effects on target binding. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Piperazine variants : Compare 4-methylpiperazine with morpholine or thiomorpholine to evaluate steric and electronic impacts on pharmacokinetics .
- Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition IC) to identify critical pharmacophores.
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against hypothesized targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess stability .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
Q. How can metabolic stability be assessed in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify potential drug-drug interactions .
Q. What analytical techniques resolve conflicting spectral data (e.g., NMR vs. MS)?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperazine CH groups) .
- High-resolution mass spectrometry : Differentiate isobaric impurities (e.g., Cl vs. CF substituents) .
- X-ray crystallography : Confirm absolute configuration if chiral centers are present .
Methodological Notes
- Contradiction handling : If synthetic yields vary (e.g., 40–61% in similar compounds ), optimize stoichiometry (1.2 eq. coupling agent) or switch to microwave-assisted synthesis for faster kinetics.
- Data reproducibility : Standardize purification protocols (e.g., identical column dimensions, solvent batches) to minimize variability in melting points or NMR shifts .
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